N-phenyl-4-(2-phenylphenyl)aniline
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Overview
Description
N-phenyl-4-(2-phenylphenyl)aniline is an organic compound characterized by an amino group attached to a benzene ring. This compound is part of the aniline family, which is known for its wide range of applications in various fields such as chemistry, biology, and industry. The molecular structure of this compound includes a phenyl group attached to the nitrogen atom, making it a derivative of aniline .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-phenyl-4-(2-phenylphenyl)aniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where an aryl halide reacts with an amine in the presence of a base or a catalyst . Another method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-(2-phenylphenyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic aromatic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Nucleophiles: Such as hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various aniline derivatives .
Scientific Research Applications
N-phenyl-4-(2-phenylphenyl)aniline has several scientific research applications, including:
Corrosion Inhibition: Derivatives of this compound have been studied for their potential as corrosion inhibitors on mild steel in acidic solutions.
Analgesic Activity: Structurally similar compounds have been investigated for their analgesic properties.
Electroluminescence and Electrochromism: Derivatives are used in the design of electroluminescent materials for organic light-emitting devices.
Polyaniline Synthesis: This compound is used in the synthesis of polyaniline, a conductive polymer.
Mechanism of Action
The mechanism of action of N-phenyl-4-(2-phenylphenyl)aniline involves its interaction with various molecular targets and pathways. For example, in corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents further corrosion. In electroluminescent applications, the compound’s structure allows it to emit light when an electric current is applied.
Comparison with Similar Compounds
N-phenyl-4-(2-phenylphenyl)aniline can be compared with other similar compounds such as:
Phenylamine: A primary amine with a simpler structure and different properties.
N-phenylcarboxamide: A compound with a carboxamide group instead of an amino group, exhibiting different chemical behavior.
Aniline: The parent compound of this compound, with a simpler structure and broader range of applications.
The uniqueness of this compound lies in its specific structure, which imparts unique properties and applications compared to its analogs .
Properties
Molecular Formula |
C24H19N |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-phenyl-4-(2-phenylphenyl)aniline |
InChI |
InChI=1S/C24H19N/c1-3-9-19(10-4-1)23-13-7-8-14-24(23)20-15-17-22(18-16-20)25-21-11-5-2-6-12-21/h1-18,25H |
InChI Key |
HGMBTHRVPXKFFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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